molecular formula C15H12N4 B5540780 N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine

N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine

Cat. No. B5540780
M. Wt: 248.28 g/mol
InChI Key: AZZWUTZSRHGGBL-VCHYOVAHSA-N
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Description

The 1,2,4-triazole derivatives represent a versatile class of compounds in the field of organic chemistry, exhibiting a wide range of biological activities and applications in materials science. Their unique molecular structure allows for diverse chemical reactions and modifications, making them valuable in synthetic chemistry and pharmacology.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can involve various starting materials and reagents. For instance, the synthesis of N-(5-(substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine derivatives from 4-amino-4H-1,2,4-triazole involves reactions with acetyl chloride and various aromatic aldehydes, followed by cyclisation with hydrazine hydrate (Panchal & Patel, 2011).

Scientific Research Applications

Solid-Phase Synthesis of Heterocycle Libraries

The multifunctional properties of triazene linkers, like those in N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine, are crucial in solid-phase synthesis for creating diverse heterocycle libraries. These libraries are integral to modern drug discovery, where triazenes link arenes and amines to form various heterocyclic structures. Their stability and versatility under different reaction conditions make them suitable for automated syntheses and the creation of complex organic molecules (Bräse, 2004).

Protection of Sensitive Secondary Amines

Aryl triazene, as part of N-(4-biphenylylmethylene)-4H-1,2,4-triazol-4-amine, is used as a protective group for sensitive secondary amines, such as 4-piperidone. This protection is compatible with various chemical conditions, including oxidative and reductive environments, and allows for the efficient regeneration of free amines (Lazny et al., 1999); (Lazny et al., 2001).

Synthesis of Luminescent Materials

Triazene compounds are employed in the synthesis of luminescent covalent-organic polymers (COPs), which are effective in detecting nitroaromatic explosives and small organic molecules. These materials exhibit high sensitivity and selectivity, making them potential candidates for explosive detection (Xiang & Cao, 2012).

Flame Retardants for Polypropylene

Triazene derivatives have shown potential as a new class of flame retardants for polypropylene. These compounds exhibit significant effectiveness at low concentrations and prevent burning dripping, offering a promising avenue for enhancing fire safety in polymeric materials (Pawelec et al., 2012).

Safety and Hazards

“N-(4-Phenylbenzylidene)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

(E)-1-(4-phenylphenyl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4/c1-2-4-14(5-3-1)15-8-6-13(7-9-15)10-18-19-11-16-17-12-19/h1-12H/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWUTZSRHGGBL-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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